5-Hydroxy-4-methoxy-1,5-dimethylpyrrolidin-2-one
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Overview
Description
5-Hydroxy-4-methoxy-1,5-dimethylpyrrolidin-2-one: is a heterocyclic compound that belongs to the pyrrolidinone family. Pyrrolidinones are five-membered lactams that are present in both natural and synthetic compounds. These compounds are known for their diverse biological activities and are used as scaffolds in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-4-methoxy-1,5-dimethylpyrrolidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxy-2,5-dimethylpyrrolidin-2-one with hydroxylating agents under acidic or basic conditions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of catalysts and automated systems can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 5-Hydroxy-4-methoxy-1,5-dimethylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols .
Scientific Research Applications
Chemistry: 5-Hydroxy-4-methoxy-1,5-dimethylpyrrolidin-2-one is used as a building block in the synthesis of various complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. It has shown promise in inhibiting the growth of certain bacterial strains and cancer cell lines .
Medicine: The compound is explored for its potential therapeutic applications, including its use as an anti-inflammatory and analgesic agent. Its ability to interact with specific biological targets makes it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes .
Mechanism of Action
The mechanism of action of 5-Hydroxy-4-methoxy-1,5-dimethylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
- 4-Hydroxy-5,5-dimethylpyrrolidin-2-one
- 5-Methoxy-3,5-dimethyl-1,5-dihydro-2H-pyrrol-2-one
- 5-Hydroxy-2-hydroxymethyl-4H-pyran-4-one
Comparison: Compared to similar compounds, 5-Hydroxy-4-methoxy-1,5-dimethylpyrrolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and hydroxyl groups contribute to its reactivity and potential therapeutic applications .
Properties
CAS No. |
922528-53-8 |
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Molecular Formula |
C7H13NO3 |
Molecular Weight |
159.18 g/mol |
IUPAC Name |
5-hydroxy-4-methoxy-1,5-dimethylpyrrolidin-2-one |
InChI |
InChI=1S/C7H13NO3/c1-7(10)5(11-3)4-6(9)8(7)2/h5,10H,4H2,1-3H3 |
InChI Key |
KDMKJBBPHMRBBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CC(=O)N1C)OC)O |
Origin of Product |
United States |
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